molecular formula C18H15F3N4O3 B2724740 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 2034324-54-2

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2724740
CAS No.: 2034324-54-2
M. Wt: 392.338
InChI Key: OCKCKYIZUNBPLG-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a compound characterized by its intricate molecular structure It features a benzotriazinone core, appended with a trifluoromethoxy-substituted phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide involves multi-step reactions starting from commercially available precursors. The key steps typically include the formation of the benzotriazinone core followed by the introduction of the trifluoromethoxy phenyl group and the acetamide functionality. Reaction conditions may involve the use of specific catalysts, controlled temperatures, and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods: For industrial-scale production, the process might be optimized to minimize costs and maximize efficiency. This could involve the use of automated reactors, continuous flow systems, and recycling of solvents and catalysts. The industrial synthesis would also focus on scalability, ensuring that each step is reproducible on a large scale.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions:

  • Oxidation: Oxidative modifications could involve the conversion of the benzotriazinone ring into different oxidation states.

  • Reduction: Reduction reactions might alter the functional groups attached to the core structure.

  • Substitution: Functional group substitutions on the phenyl ring or the acetamide moiety are possible, potentially altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions using appropriate nucleophiles under base catalysis.

Major Products Formed: The products formed depend on the specific reaction conditions and reagents. For instance, oxidation might yield a different oxo-derivative, while substitution could introduce varied functional groups, thereby modifying the compound's properties.

Scientific Research Applications

This compound's multifaceted structure lends itself to numerous applications:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules. It might serve as a building block in the development of novel materials.

  • Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: Utilized in the manufacture of specialty chemicals, pharmaceuticals, or as a catalyst in specific reactions.

Mechanism of Action

Mechanism and Molecular Targets: The compound's mechanism of action could involve binding to specific proteins or enzymes, thereby modulating their activity. Its effects might be mediated through interactions with molecular pathways related to its structural features, such as hydrogen bonding or pi-stacking interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds and Uniqueness: Comparing N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide to other similar compounds such as benzotriazinones, phenylacetamides, or trifluoromethoxy phenyl derivatives highlights its unique combination of functional groups that confer specific chemical reactivity and biological activity. Its uniqueness lies in the trifluoromethoxy group's influence on electron density and the benzotriazinone core's potential for diverse modifications.

Some similar compounds include:

  • Benzotriazin-4-one derivatives

  • Trifluoromethoxy-substituted phenyl acetamides

  • Compounds with similar pharmacophores in medicinal chemistry

This detailed exploration showcases the multifaceted nature of this compound, emphasizing its synthetic pathways, reactions, applications, and unique features compared to related compounds.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3/c19-18(20,21)28-13-7-5-12(6-8-13)11-16(26)22-9-10-25-17(27)14-3-1-2-4-15(14)23-24-25/h1-8H,9-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKCKYIZUNBPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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